N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide
Description
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazolyl moiety and a methylsulfonyl substituent. The compound’s structure comprises:
- Benzo[d]thiazolyl group: A bicyclic heteroaromatic system with sulfur and nitrogen atoms, known to enhance metabolic stability and binding affinity in medicinal chemistry .
- Methylsulfonyl group: A strong electron-withdrawing substituent that may influence electronic properties, solubility, and target interactions.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-17-14-7-6-12(9-15(14)22-10)18-16(19)11-4-3-5-13(8-11)23(2,20)21/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPYAQGZCLZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide typically involves the reaction of 2-methylbenzo[d]thiazole with 3-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Corresponding substituted benzamides
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: Studied for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Benzo[d]thiazolyl vs. Imidazopyridazine Derivatives
- Example Compound: N-(2-(dimethylamino)ethyl)-3-(3-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)benzamide (50) .
- Key Differences :
- Heterocyclic Core : The target compound’s benzo[d]thiazolyl group contrasts with the imidazopyridazine core in compound 50. Benzo[d]thiazole offers greater lipophilicity, while imidazopyridazine may enhance π-π stacking in target binding.
- Substituent Positioning : Both compounds feature a methylsulfonyl group, but compound 50 places it on a phenyl ring adjacent to the imidazopyridazine, whereas the target compound positions it directly on the benzamide.
Substituent Effects: Methoxy vs. Methylsulfonyl
- Example Compound :
- Key Differences: Electronic Properties: The methoxy group in 3l is electron-donating, increasing electron density on the benzamide. Solubility: Methylsulfonyl groups improve aqueous solubility compared to methoxy, which may enhance bioavailability.
Spectroscopic Characterization
- 1H NMR Trends :
- X-ray Crystallography : Used in to confirm analogous structures, suggesting applicability for the target compound’s structural validation.
Biological Activity
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
The synthesis of this compound typically involves the reaction of 2-methylbenzo[d]thiazole with 3-(methylsulfonyl)benzoyl chloride. The reaction is performed in an organic solvent, such as dichloromethane, in the presence of a base like triethylamine. This process yields the desired compound with high purity through recrystallization or column chromatography .
Anticancer Properties
Research has shown that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. A study on related benzothiazole compounds indicated that they can inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma). The compounds not only hindered cell migration but also induced apoptosis and caused cell cycle arrest at specific concentrations .
In particular, modifications to the benzothiazole nucleus have been shown to enhance anticancer activity. For instance, structural changes that increase hydrophobic interactions with target proteins have been correlated with improved efficacy against tumor cells .
Anti-inflammatory and Neuroprotective Activities
Benzothiazole derivatives are recognized for their anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses . Furthermore, some derivatives have shown potential neuroprotective effects by interacting with neurotransmitter systems, indicating their possible application in treating neurodegenerative diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives are known to exhibit antibacterial and antifungal properties. Studies have indicated that modifications to the thiazole ring can enhance these activities by improving interaction with microbial targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. Key factors influencing its activity include:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the benzothiazole moiety enhances biological activity.
- Hydrophobic Interactions : Increased hydrophobic character often correlates with improved binding affinity to biological targets.
- Functional Group Variations : Variations in sulfonyl or methyl groups can significantly alter both reactivity and biological efficacy.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole core with methylsulfonyl group | Anticancer, anti-inflammatory |
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | Nitrogen substitution on benzothiazole | Anti-tumor |
| Benzothiazole derivatives | Various substitutions | Antimicrobial, neuroprotective |
Case Studies
- Case Study on Anticancer Activity : A series of benzothiazole compounds were tested for their ability to inhibit cancer cell growth. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer properties .
- Anti-inflammatory Assessment : In vitro assays demonstrated that certain benzothiazole derivatives could reduce levels of inflammatory markers in macrophage cultures, suggesting their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
